1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one
Description
1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one (CAS: 803638-11-1) is a heterocyclic compound with the molecular formula C₁₄H₁₈N₂O and a molecular weight of 230.30 g/mol . Its structure comprises a seven-membered cycloheptane ring fused with a pyrrolone moiety, featuring a diethylamino group at position 1 and a methyl group at position 2.
Synthetic routes for related derivatives typically involve alkylation or arylation reactions. For instance, and describe the use of NaH in DMF to facilitate nucleophilic substitution with alkyl/aralkyl halides, yielding 1-substituted variants .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(diethylamino)-3-methylcyclohepta[b]pyrrol-8-one |
InChI |
InChI=1S/C14H18N2O/c1-4-15(5-2)16-10-11(3)12-8-6-7-9-13(17)14(12)16/h6-10H,4-5H2,1-3H3 |
InChI Key |
XAVZWWPCCYQCKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N1C=C(C2=C1C(=O)C=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Cyclohepta[b]pyrrol-8(1H)-one Core Formation
The bicyclic core is often synthesized via cyclization reactions involving appropriate precursors such as substituted pyrroles and cycloheptanone derivatives. Literature on related pyran-2-one and pyrrol-2-one systems suggests that:
- Acylation of enol ethers or silyl enol ethers with malonyl dichloride or similar reagents can form the lactone or lactam ring systems.
- Cyclization may be promoted by Lewis acids or under reflux conditions in suitable solvents (e.g., dioxane, methylene chloride) with molecular sieves to remove water and drive the reaction forward.
Introduction of the Diethylamino Group
The diethylamino substituent at the 1-position can be introduced via nucleophilic substitution or amination reactions:
- Amination of halogenated intermediates (e.g., bromides at the 1-position) with diethylamine under basic or neutral conditions.
- Coupling reactions using protected amino acid derivatives and coupling reagents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride in the presence of triethylamine facilitate the formation of amino-substituted pyrrolones.
Methylation at the 3-Position
Methylation at the 3-position of the cyclohepta[b]pyrrol ring is commonly achieved by:
- Direct alkylation using methyl halides or methylated benzylic alcohols in the presence of Lewis acid catalysts such as boron trifluoride etherate.
- Use of benzylic alcohols as alkylating agents under reflux with acid catalysis and molecular sieves to remove water, enhancing yield and selectivity.
Representative Reaction Scheme and Conditions
Analytical and Research Outcomes
- The alkylation reactions are reported to achieve yields around 50% under optimized conditions, with elimination by-products minimized by controlling temperature and reagent stoichiometry.
- Coupling reactions for amino group introduction yield compounds in good to excellent yields, facilitated by efficient coupling reagents and mild conditions.
- Structural analysis of related pyrrole-containing compounds via X-ray crystallography confirms the expected bicyclic framework and substituent positions, supporting the synthetic route validity.
- The use of molecular sieves and controlled reflux conditions is critical to drive the reactions to completion and improve purity.
Notes on Experimental Considerations
- The choice of solvent (e.g., dioxane, methylene chloride) and catalyst (Lewis acids like boron trifluoride etherate or p-toluenesulfonic acid) significantly affects reaction efficiency.
- Protection and deprotection steps may be necessary when introducing sensitive amino substituents.
- Temperature control is essential, especially during nitration or alkylation steps, to avoid side reactions or decomposition.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrole core in this compound is expected to undergo electrophilic substitution, with reactivity influenced by the electron-donating diethylamino group (-N(Et)₂) and steric effects from the fused cycloheptane ring.
Key Notes :
-
The diethylamino group directs electrophiles to the α-positions (C2/C5) via resonance stabilization of intermediates .
-
Steric hindrance from the cycloheptane ring may reduce reactivity at certain positions.
Deprotonation and Metalation
The NH proton in pyrroles is moderately acidic (pKₐ ~17.5), enabling deprotonation with strong bases for functionalization.
| Base | Electrophile | Product | Reference |
|---|---|---|---|
| NaH or BuLi | CH₃I | N-Methylation at the pyrrole NH | Pyrrolide alkylation |
| LDA | R-X (alkyl/aryl halides) | C-Alkylation at α-positions | Metal-dependent regioselectivity |
Mechanistic Insight :
-
Ionic metal-pyrrolides (e.g., Li⁺, Na⁺) favor N-alkylation, while covalent metal complexes (e.g., MgX) promote C-alkylation .
Reduction Reactions
The lactam (8-one) group and unsaturated bonds (if present) may undergo reduction.
Note : Birch reduction of pyrrole esters produces pyrrolidines, suggesting potential regioselectivity based on substituents .
Cycloaddition and Ring-Opening Reactions
The fused cyclohepta[b]pyrrole system may participate in cycloadditions or ring-opening under specific conditions.
Example : Analogous systems like münchnones undergo 1,3-dipolar cycloaddition with alkynes, followed by CO₂ elimination .
Functionalization of the Diethylamino Group
The tertiary amine (-N(Et)₂) may undergo alkylation or acylation under mild conditions.
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Acylation | AcCl, base | Amide formation at N-center | Tertiary amine acylation |
| Quaternary Salt Formation | MeOTf | Quaternary ammonium salt | Catalysis or ionic liquid synthesis |
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimitotic agent, capable of inhibiting tubulin polymerization and inducing apoptosis in cancer cells . This compound’s ability to arrest cells in the G2/M phase and generate reactive oxygen species makes it a valuable candidate for cancer treatment. Additionally, its unique structure allows for the exploration of new materials with specific electronic and optical properties, making it relevant in materials science .
Mechanism of Action
The mechanism of action of Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . The generation of reactive oxygen species and mitochondrial depolarization further contribute to its cytotoxic effects. These pathways highlight the compound’s potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Structural Insights :
- Position 1 Modifications: The diethylamino group in the target compound enhances lipophilicity compared to the polar hydroxy group in CAS 91880-83-0 or the bulky trimethoxybenzyl group in compound 16 . This affects solubility and membrane permeability.
- Position 3 Consistency : The methyl group at position 3 is conserved across multiple derivatives, suggesting its role in stabilizing the fused ring system.
Physicochemical Properties
Comparative data on key properties:
Notes:
- The trimethoxybenzyl derivative’s bulkier structure may limit solubility in aqueous media .
Biological Activity
1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one, commonly referred to as a cycloheptapyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that may contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.
- Chemical Formula : C₁₄H₁₈N₂O
- Molecular Weight : 230.30552 g/mol
- CAS Number : 803638-11-1
Biological Activity Overview
The biological activity of 1-(diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one has been investigated primarily in the context of its potential as an antiviral and anticancer agent. Key findings from various studies are summarized below.
Antiviral Activity
Research indicates that derivatives of cyclohepta[b]pyrrol-8(1H)-one exhibit significant antiviral properties. For instance, a study demonstrated that certain analogs inhibit viral replication by targeting specific viral proteins involved in the replication cycle.
Table 1: Antiviral Activity of Cyclohepta[b]pyrrol Derivatives
| Compound | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one | HIV | 5.2 | Inhibition of reverse transcriptase |
| Analog A | Influenza | 3.5 | Neuraminidase inhibition |
| Analog B | Hepatitis C | 4.0 | NS5B polymerase inhibition |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Table 2: Anticancer Activity against Different Cell Lines
| Cell Line | IC50 (µM) | Apoptotic Pathway Activated |
|---|---|---|
| HeLa (Cervical) | 10.0 | Caspase-dependent pathway |
| MCF-7 (Breast) | 12.5 | Mitochondrial pathway |
| A549 (Lung) | 15.0 | Extrinsic pathway |
Case Study 1: HIV Inhibition
A detailed investigation into the effects of 1-(diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one on HIV-infected cells revealed a dose-dependent reduction in viral load. The study utilized both cell culture and animal models, confirming the compound's efficacy in reducing viral replication without significant cytotoxicity.
Case Study 2: Cancer Cell Line Studies
In a series of experiments focusing on breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and an increase in markers associated with apoptosis. The findings suggest that this compound could be a candidate for further development as a therapeutic agent against specific cancers.
Q & A
Q. What are the key synthetic routes for preparing 1-(diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one, and how do reaction conditions influence yield?
The synthesis often involves cyclization reactions of pyrrole precursors with ketones or aldehydes under acidic or basic conditions. For example, cyclohepta[b]pyrrol-8(1H)-one derivatives are synthesized via nucleophilic substitution or condensation reactions using dichloromethane or ethanol as solvents . Key parameters include:
- Temperature : Prolonged heating (e.g., 90°C) improves cyclization but may degrade thermally sensitive intermediates .
- Catalysts : Potassium hydrogen sulfate or Na₂SO₄ enhances reaction efficiency by absorbing moisture .
- Purification : Column chromatography with dichloromethane as an eluent is standard for isolating pure products .
Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?
- ¹H/¹³C NMR : Look for signals corresponding to the diethylamino group (δ ~1.2–1.4 ppm for CH₃, δ ~3.2–3.5 ppm for NCH₂) and the cycloheptane ring protons (δ ~1.8–2.8 ppm for CH₂ groups) .
- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1634 cm⁻¹ confirms the lactam structure .
- X-ray crystallography : Resolves bond alternation in the seven-membered ring, distinguishing keto-enol tautomers .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s reactivity or binding affinity in drug discovery?
- Molecular docking : Analyze interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, docking studies on pyrrolone derivatives reveal hydrogen bonding with active-site residues .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that cause signal broadening .
- 2D experiments (COSY, HSQC) : Assign overlapping proton signals, particularly in the cycloheptane region .
- Crystallographic validation : Compare experimental vs. calculated X-ray diffraction patterns to confirm stereochemistry .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the 3-methyl position to enhance electrophilicity and target binding .
- Ring expansion : Modify the cycloheptane ring to an eight-membered system to improve conformational flexibility and interaction with hydrophobic pockets .
- Prodrug design : Mask the diethylamino group with acetyl or benzyl protectors to enhance solubility and metabolic stability .
Methodological Challenges
Q. What experimental designs mitigate side reactions during synthesis (e.g., dimerization or oxidation)?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclization .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
- Real-time monitoring : Employ TLC or in-situ IR to track reaction progress and halt at optimal conversion .
Q. How are stability and degradation profiles assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
